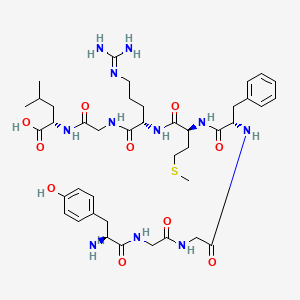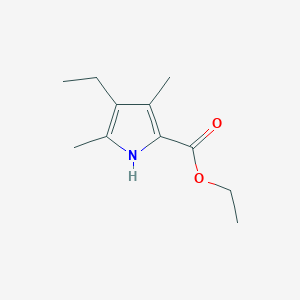
2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid
Descripción general
Descripción
“2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid” is a chemical compound with the linear formula C6F5CH2CO2H . It has a molecular weight of 226.10 . This compound is a fluorinated building block . It has been used in the preparation of 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate .
Molecular Structure Analysis
The molecular structure of “2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid” can be represented by the SMILES string OC(=O)Cc1c(F)c(F)c(F)c(F)c1F . The InChI representation is 1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid” include a melting point of 108-110 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL . The compound is a solid at room temperature .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
2-Amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid is utilized in various synthesis processes. Its derivatives have been used in the construction of substituted chromeno[2,3-d]pyrimidinone derivatives, a process catalyzed by pentafluorophenylammonium triflate (PFPAT). This method boasts high yields, a cleaner reaction, simple methodology, short reaction times, easy workup, and greener conditions. Moreover, these derivatives were evaluated for their antimicrobial activity against different bacterial and fungal strains, indicating its relevance in pharmaceutical research (Ghashang, Mansoor, & Aswin, 2013).
Bioisostere Studies
The compound and its closely related analogues have been studied for their potential as bioisosteres. For instance, 2,6-Difluorophenol, an analogue, was evaluated to act as a lipophilic bioisostere of a carboxylic acid. These studies help in understanding the structural requirements for the biological activity of drug molecules, indicating the compound’s contribution to the field of medicinal chemistry (Qiu, Stevenson, O'Beirne, & Silverman, 1999).
Catalysis and Reaction Stabilization
Tris(pentafluorophenyl)borane, a related compound, showcases the unique reactivity and catalytic properties of pentafluorophenyl-containing compounds. It's recognized for its role in Ziegler-Natta polymerization catalysis and has found increasing use in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, catalyzed aldol-type reactions, tautomerizations, and stabilization of uncommon coordination geometries of carbon, showcasing the compound’s versatility in chemical reactions (Erker, 2005).
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the compound interacts with its targets in a way that influences their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid . These factors can include pH, temperature, and the presence of other molecules, among others . .
Propiedades
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJPUFAVPHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic Acid | |
CAS RN |
3321-96-8 | |
| Record name | 3321-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluoro-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)
![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)







